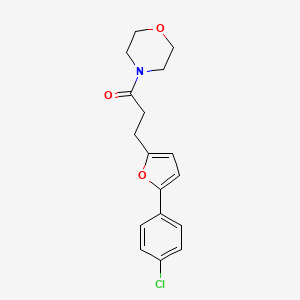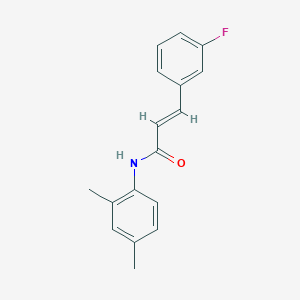
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a tetraphenylisobenzofuranone core, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylbenzylidene)camphor: Known for its use as a UV filter in sunscreens.
(E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamides: Used in coordination chemistry and biological studies.
Uniqueness
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one stands out due to its unique structural features and the versatility of its applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C40H28O2 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(3Z)-3-[(4-methylphenyl)methylidene]-4,5,6,7-tetraphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C40H28O2/c1-27-22-24-28(25-23-27)26-33-38-36(31-18-10-4-11-19-31)34(29-14-6-2-7-15-29)35(30-16-8-3-9-17-30)37(39(38)40(41)42-33)32-20-12-5-13-21-32/h2-26H,1H3/b33-26- |
InChI Key |
KANRRGYPCMFGGK-MKFPQRGTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


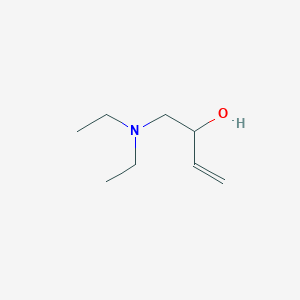
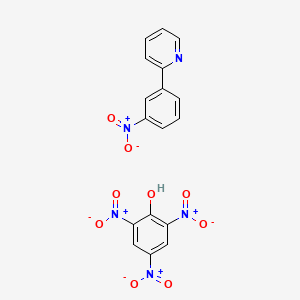
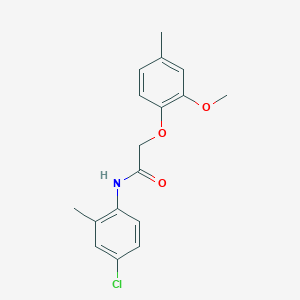
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
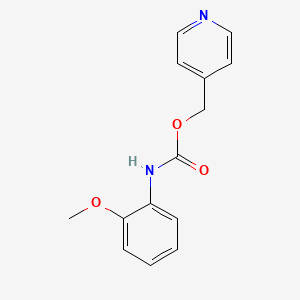
![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
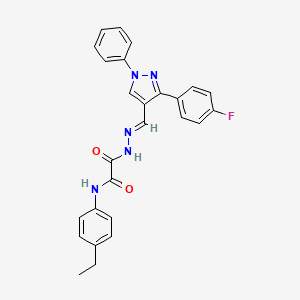
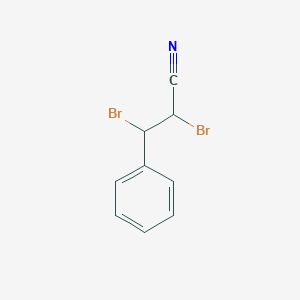
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
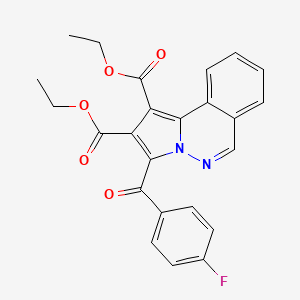
![Benzene, [2-(methylthio)ethoxy]-](/img/structure/B11946082.png)
![1-[(4-Bromoanilino)methyl]indole-2,3-dione](/img/structure/B11946089.png)
